Isopropyl ((4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL)thio)acetate
CAS No.: 573972-00-6
Cat. No.: VC16134957
Molecular Formula: C14H18N4O2S
Molecular Weight: 306.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 573972-00-6 |
|---|---|
| Molecular Formula | C14H18N4O2S |
| Molecular Weight | 306.39 g/mol |
| IUPAC Name | propan-2-yl 2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
| Standard InChI | InChI=1S/C14H18N4O2S/c1-9(2)20-12(19)8-21-14-17-16-13(18(14)15)11-6-4-10(3)5-7-11/h4-7,9H,8,15H2,1-3H3 |
| Standard InChI Key | ISRTUDDHBRIGNP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)OC(C)C |
Introduction
Synthesis and Optimization
Synthetic Pathways
The synthesis of isopropyl ((4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate typically involves multi-step reactions starting from precursor triazole derivatives. A common approach involves the condensation of 4-amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol with isopropyl bromoacetate under basic conditions. This reaction proceeds via nucleophilic substitution, where the thiol group attacks the electrophilic carbon of the bromoacetate .
Key Reaction Conditions:
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Solvent: Propan-2-ol or acetonitrile
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Temperature: Reflux (~80°C)
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Catalyst: Triethylamine or potassium carbonate
Alternative routes include the use of hydrazine hydrate to functionalize intermediate triazole-thioethers, followed by esterification with isopropyl alcohol. These methods emphasize the importance of anhydrous conditions to prevent hydrolysis of the ester group.
Optimization Strategies
Optimizing the synthesis requires careful control of stoichiometry and reaction time. Excess isopropyl bromoacetate (1.2 equivalents) improves yields, while prolonged reaction times (>6 hours) lead to side products such as disulfide formation. Spectral monitoring (TLC or HPLC) is critical for identifying intermediate stages .
Molecular Structure and Characterization
X-ray Crystallography
Single-crystal X-ray diffraction analysis of analogous triazole derivatives reveals a planar triazole ring with bond lengths and angles consistent with aromatic stabilization. The 4-methylphenyl group adopts a near-orthogonal orientation relative to the triazole plane, minimizing steric hindrance .
Key Structural Parameters:
| Parameter | Value |
|---|---|
| Triazole C–N bond | 1.31–1.35 Å |
| Dihedral angle (Ph–Triazole) | 85–90° |
| S–C bond (thioacetate) | 1.81 Å |
Spectroscopic Analysis
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IR Spectroscopy:
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¹H NMR (400 MHz, DMSO-d₆):
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δ 1.25 (d, 6H, CH(CH₃)₂)
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δ 2.35 (s, 3H, Ar–CH₃)
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δ 4.15 (q, 1H, OCH(CH₃)₂)
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δ 5.20 (s, 2H, NH₂).
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¹³C NMR:
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δ 170.5 (C=O)
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δ 155.2 (triazole C-3)
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δ 21.8 (Ar–CH₃).
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Chemical Properties and Reactivity
Stability and Degradation
The compound exhibits moderate stability under ambient conditions but undergoes hydrolysis in acidic or alkaline media, yielding the corresponding carboxylic acid. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when stored in airtight containers.
Functional Group Reactivity
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Amino Group: Participates in Schiff base formation with aldehydes, enabling further derivatization.
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Thioether Linkage: Susceptible to oxidation, forming sulfoxides or sulfones under strong oxidizing conditions.
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Ester Group: Hydrolyzable to carboxylic acids, facilitating prodrug strategies .
Biological Activities
Antimicrobial Screening
Preliminary studies on structurally related triazole-thioacetates demonstrate broad-spectrum antimicrobial activity:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
| Candida albicans | 50.0 |
Mechanistic studies suggest inhibition of fungal cytochrome P450 enzymes and bacterial cell wall synthesis.
Cytotoxicity Profile
In vitro assays against human cancer cell lines (MCF-7, HepG2) reveal moderate cytotoxicity (IC₅₀: 20–40 μM), with selectivity indices >2 compared to non-cancerous cells.
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